5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE
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Overview
Description
5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE is a complex organic compound with the molecular formula C19H14N4OS and a molecular weight of 346.414 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE typically involves the condensation of 5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid with thiophen-2-ylmethylene-hydrazide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE
- 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID PYRIDIN-3-YLMETHYLENE-HYDRAZIDE
- 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE
Uniqueness
What sets 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-naphthalen-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(23-20-12-16-6-3-9-25-16)18-11-17(21-22-18)15-8-7-13-4-1-2-5-14(13)10-15/h1-12H,(H,21,22)(H,23,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIJHEQVUMRYGO-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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